molecular formula C17H16N4O2 B5995921 N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B5995921
M. Wt: 308.33 g/mol
InChI Key: BIKRQMZSHJVLCH-UHFFFAOYSA-N
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Description

“N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a quinazolinone moiety, and a propanamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine derivative: Starting with 3-methylpyridine, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.

    Synthesis of the quinazolinone moiety: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Coupling reaction: The final step involves coupling the pyridine derivative with the quinazolinone moiety using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives, or substituted analogs with modified biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given the structural motifs present.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the synthesis of dyes, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-2-yl)propanamide
  • N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-4-yl)propanamide

Uniqueness

The uniqueness of “N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-5-4-9-18-16(12)20-15(22)8-10-21-11-19-14-7-3-2-6-13(14)17(21)23/h2-7,9,11H,8,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKRQMZSHJVLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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